

SRA-737: Application Notes and Protocols for Cell-Based Assays

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Compound of Interest

Compound Name: Sra-737

Cat. No.: B606549

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These application notes provide a comprehensive guide for the utilization of **SRA-737**, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), in various cell-based assays. Detailed protocols for the preparation, handling, and application of **SRA-737** are outlined to ensure reproducible and accurate results in preclinical cancer research.

Introduction

SRA-737 is an orally bioavailable small molecule that targets Chk1, a critical serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle checkpoint control.[1][2] In cancer cells, which often exhibit increased replication stress and genomic instability, dependency on Chk1 for survival is heightened.[3] Inhibition of Chk1 by **SRA-737** abrogates DNA damage repair, leading to the accumulation of damaged DNA, inhibition of cell cycle arrest, and subsequent induction of apoptosis, making it a promising agent for cancer therapy, both as a monotherapy and in combination with DNA-damaging agents.[1][2]

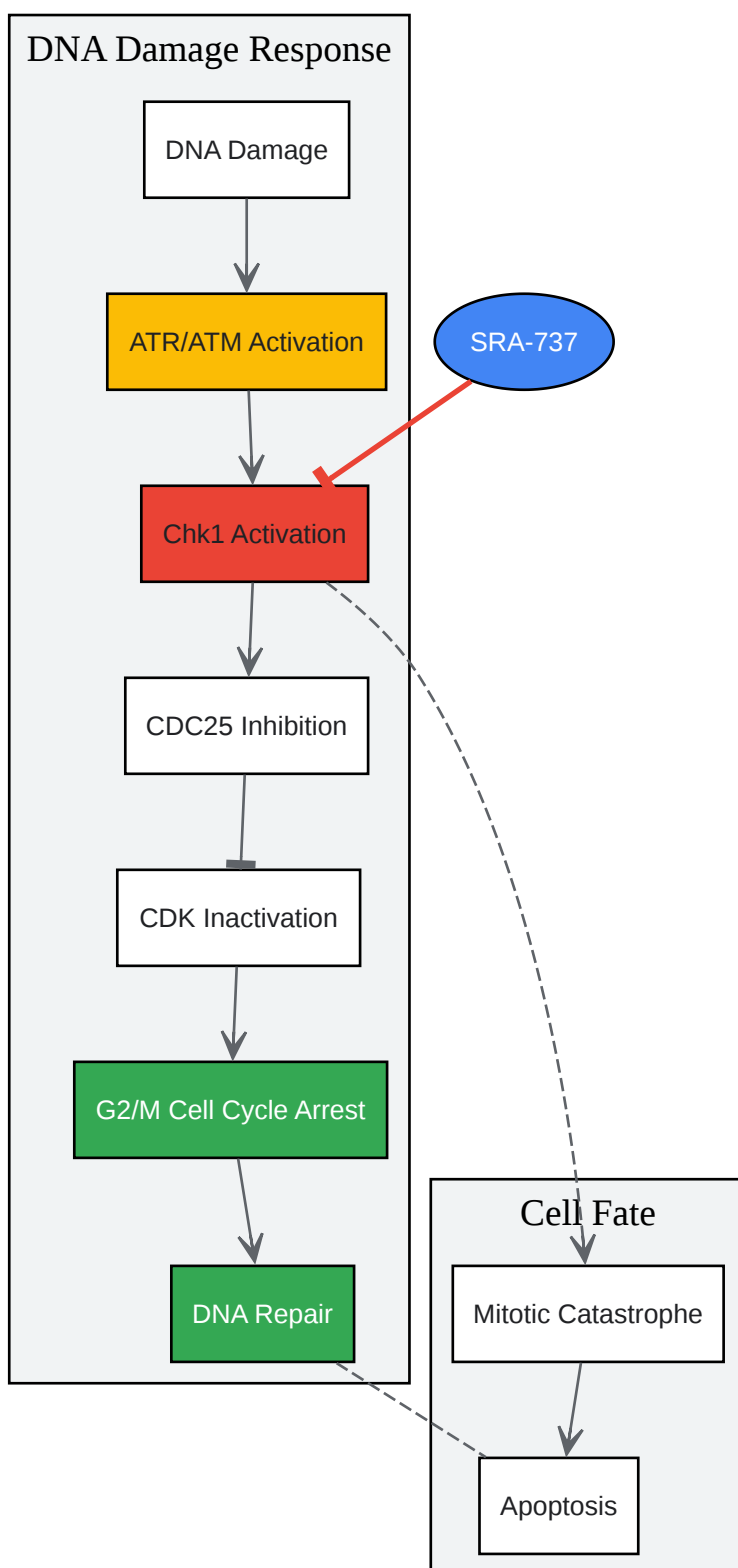
Mechanism of Action

SRA-737 selectively binds to and inhibits the activity of Chk1.[1][2] This prevents the Chk1-mediated phosphorylation of its downstream targets, such as CDC25 phosphatases, which are crucial for halting cell cycle progression in response to DNA damage.[4] By overriding the G2/M checkpoint, **SRA-737** forces cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.[5] This mechanism of action is particularly effective in

cancer cells with existing DNA repair defects or high levels of oncogene-induced replication stress.

Signaling Pathway

The signaling pathway influenced by **SRA-737** is central to the DNA damage response. Upon DNA damage, sensor proteins like ATR and ATM are activated, which in turn phosphorylate and activate Chk1. Activated Chk1 then phosphorylates and inactivates CDC25, preventing the activation of cyclin-dependent kinases (CDKs) and leading to cell cycle arrest. **SRA-737** directly inhibits Chk1, thereby disrupting this signaling cascade.



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